molecular formula C18H17NO5S2 B2866032 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034261-73-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2866032
CAS No.: 2034261-73-7
M. Wt: 391.46
InChI Key: ZSUGWRJANDJQLK-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H17NO5S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Efficient synthesis methods for sulfonamide derivatives, including those similar in structure to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been developed, emphasizing the importance of these compounds in medicinal chemistry. For example, copper/silver-mediated cascade reactions offer a convenient approach to construct 2-sulfonylbenzo[b]furans, highlighting a method for creating complex sulfonamide structures through a protodecarboxylation/C-S bond formation/C-O bond formation cascade under mild conditions (Li & Liu, 2014).

Pharmacological Potential

Sulfonamide derivatives have been identified as potent inhibitors in various pharmacological areas. For instance, certain benzo[b]thiophene sulfonamide derivatives exhibit significant ocular hypotensive activity, suggesting potential applications in glaucoma treatment (Graham et al., 1989). Additionally, novel furanyl compounds derived from natural sources like red seaweed have shown promising pharmacological activities, including anti-inflammatory and antioxidative effects, indicating the therapeutic potential of furan-containing sulfonamides in treating various diseases (Makkar & Chakraborty, 2018).

Antimicrobial and Antioxidant Activities

Sulfonamide compounds have been evaluated for their antimicrobial and antioxidant activities, demonstrating the broad utility of these molecules in developing new treatments. For instance, certain 1,2,4-triazole Schiff base and amine derivatives have shown effective antiurease and antioxidant activities, highlighting the potential of sulfonamide derivatives in addressing bacterial infections and oxidative stress (Sokmen et al., 2014).

Inhibitory Effects on Metal Corrosion

In addition to their biological applications, sulfonamide derivatives have found use in industrial applications, such as corrosion inhibition. Research on compounds like 4-chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid has shown potential in protecting metals from corrosion in acidic environments, indicating the versatility of sulfonamide derivatives beyond pharmaceutical applications (Sappani & Karthikeyan, 2014).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-18(14-6-9-25-11-14,17-2-1-7-24-17)12-19-26(21,22)15-3-4-16-13(10-15)5-8-23-16/h1-4,6-7,9-11,19-20H,5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUGWRJANDJQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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